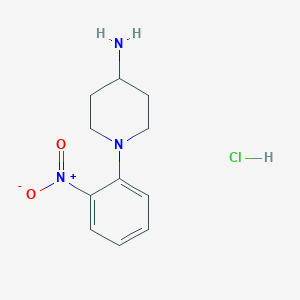

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which are valuable in the field of medicinal chemistry, has been achieved via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration was attributed to the neighboring group participation of 2-bromoethyl .Molecular Structure Analysis

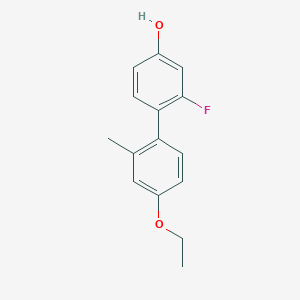

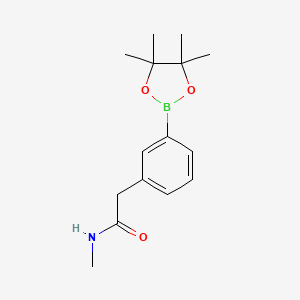

The molecular formula of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is C11H16ClN3O2 . Its average mass is 257.717 Da and its monoisotopic mass is 257.093109 Da .Applications De Recherche Scientifique

Reaction Mechanism and Kinetics

- Studies have elucidated the reaction mechanisms and kinetics involving compounds similar to 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride. For instance, investigations into the reaction of p-nitrophenyl acetate with piperidine in various solvents highlighted the influence of the medium on the rate and mechanism of reaction, presenting insights into the aminolysis process in different environments (Millán et al., 2013). Similar kinetic studies on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines reveal the intricate kinetics and reaction pathways in aqueous solutions (Castro et al., 1999).

Reactivity and Catalysis

- Research into the reactivity of nitrophenyl substituted cyclic amines with dehydrogenations has shown that specific (2-nitrophenyl) compounds react to yield various products, demonstrating the distinct reactivity patterns of these compounds under certain conditions (Möhrle & Mehrens, 1998). These findings are crucial for understanding the reactivity and potential catalysis applications of compounds related to this compound.

Synthesis and Chemical Transformations

- Insights into the synthesis and chemical transformations of similar compounds have been provided by studies on the nucleophilic aromatic photosubstitutions of 4-nitroveratrole, showcasing the varying reactivity depending on the type of nucleophile used (Cantos et al., 1988). Additionally, investigations into the synthesis and application of new diaryl-selenides and selenones containing amino acid moieties present a wide range of reactions and products, offering a glimpse into the versatile chemistry of nitrophenyl compounds (Abbady & Abdel‐Hafez, 2000).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, the compound can prevent the formation of blood clots.

Mode of Action

This compound interacts with its target, factor Xa, by binding to its active site. This binding inhibits the activity of factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in blood clot formation.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin, the main component of blood clots . The downstream effects include a reduction in blood clot formation, which can help prevent conditions such as deep vein thrombosis or pulmonary embolism.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of blood clot formation. On a molecular level, it prevents the conversion of prothrombin to thrombin. On a cellular level, this results in a decrease in the formation of fibrin, thereby reducing the formation of blood clots .

Propriétés

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXGCQCWMCCFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)